molecular formula C21H16ClN5O2S2 B2708094 N-(4-chlorophenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892743-26-9

N-(4-chlorophenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2708094
CAS No.: 892743-26-9
M. Wt: 469.96
InChI Key: ZMKYKXWJRMNMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polycyclic heterocyclic molecule featuring a tricyclic core with sulfur and nitrogen atoms, a 4-chlorophenyl substituent at the amine position, and a 4-ethylbenzenesulfonyl group. The molecule’s synthesis likely involves multi-step heterocyclic condensation reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-(4-chlorophenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-2-13-3-9-16(10-4-13)31(28,29)21-20-24-19(23-15-7-5-14(22)6-8-15)18-17(11-12-30-18)27(20)26-25-21/h3-12H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKYKXWJRMNMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed investigation.

Structural Characteristics

The compound features a thia (sulfur-containing) moiety and a tetraazatricyclo structure which contributes to its biological interactions. The presence of the 4-chlorophenyl and 4-ethylbenzenesulfonyl substituents enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may act as an inhibitor by binding to active sites or allosteric sites on enzymes, thus altering their conformation and inhibiting substrate access.

Antitumor Activity

Preliminary studies have indicated that this compound exhibits antitumor properties . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Research has suggested that the compound possesses antimicrobial properties , effective against a range of bacteria and fungi. Its efficacy is likely due to the disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
1545
2030

Study 2: Antimicrobial Activity

In another study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the tetraazatricyclo core.
  • Introduction of the sulfonyl and chlorophenyl groups through nucleophilic substitution reactions.
  • Purification via recrystallization or chromatography.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine

  • Key Differences: Substituents: The ethoxy group (-OCH₂CH₃) replaces the chloro (-Cl) on the phenyl ring, and the sulfonyl group is methyl-substituted (4-methylbenzenesulfonyl) instead of ethyl (4-ethylbenzenesulfonyl). Impact: The ethoxy group is electron-donating, which may enhance solubility compared to the electron-withdrawing chloro group.
  • Synthesis : Likely follows a pathway similar to the target compound, with variations in the substitution of aryl halides or sulfonylation reagents.

10-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS 892730-07-3)

  • Key Differences :
    • Substituents : The sulfonyl group is unsubstituted (benzenesulfonyl), and the 4-chlorophenyl is attached via a methylene bridge (-CH₂-) to the amine.
    • Impact : The absence of an ethyl group on the sulfonyl may decrease hydrophobicity, while the methylene bridge could alter conformational flexibility, affecting interactions with biological targets .

8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Key Differences: Core Structure: A spirocyclic oxa-aza system replaces the tricyclic thia-aza framework. Substituents: Includes a benzothiazole ring and a dimethylaminophenyl group. Impact: The spiro structure may confer unique stereoelectronic properties, and the benzothiazole moiety is known for fluorescence and kinase inhibition .
  • Synthesis : Utilizes 2-oxa-spiro[3.4]octane-1,3-dione and Schiff base intermediates, differing from the sulfonylation strategies used for the target compound .

Data Table: Comparative Analysis of Key Features

Compound Name Core Structure Substituents (R₁, R₂) Key Properties/Applications Reference
N-(4-chlorophenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine Tricyclic thia-aza R₁ = Cl, R₂ = 4-ethylsulfonyl Potential enzyme/receptor modulation
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine Tricyclic thia-aza R₁ = OCH₂CH₃, R₂ = 4-methylsulfonyl Enhanced solubility
10-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine (CAS 892730-07-3) Tricyclic thia-aza R₁ = CH₂ClPh, R₂ = benzenesulfonyl Bioactive molecule (immunology)
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic oxa-aza R₁ = dimethylaminophenyl, R₂ = benzothiazol Fluorescence, kinase inhibition

Research Findings and Implications

  • Substituent Effects :
    • Chloro vs. ethoxy groups influence electron density and solubility.
    • Ethyl vs. methyl sulfonyl substituents modulate steric bulk and hydrophobicity.
  • Structural Diversity :
    • Tricyclic thia-aza systems (target compound) prioritize rigidity for target binding, while spirocyclic systems () offer stereochemical complexity .
  • Synthetic Challenges :
    • Multi-step syntheses are required for both tricyclic and spirocyclic frameworks, with sulfonylation and condensation as critical steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.